5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)10-3-1-2-8(4-10)6-17-7-9(12(19)20)5-11(17)18/h1-4,9H,5-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXJFGFVNVEYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the beta-secretase enzyme (BACE-1), which is implicated in the development of Alzheimer's disease. This article explores the compound's biological activity, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₂F₃NO₃. The unique trifluoromethyl substitution enhances its lipophilicity and biological activity compared to similar compounds. The presence of this group improves solubility, bioavailability, and resistance to metabolic degradation, making it a promising candidate for drug development .
Research indicates that this compound functions primarily as a BACE-1 inhibitor. BACE-1 plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides associated with Alzheimer's pathology. The compound exhibits sub-micromolar activity against BACE-1, with binding occurring at the S2' subsite of the enzyme .
Inhibition of BACE-1
A series of studies have demonstrated that derivatives of this compound effectively inhibit BACE-1. For instance, molecular docking simulations and kinetic assays have shown strong binding affinities, indicating a potential pathway for developing therapeutic agents against Alzheimer's disease .
Anticancer Activity
In addition to neurodegenerative applications, this compound has been explored for its anticancer properties. A study on various 5-oxopyrrolidine derivatives indicated that some exhibit significant cytotoxicity against human lung adenocarcinoma (A549) cells while maintaining lower toxicity towards non-cancerous cells . This suggests a selective action that could be leveraged in cancer therapy.
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional characteristics of compounds related to this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid | C₁₃H₁₂F₃NO₃ | Similar structure but different aryl substitution |
| 5-Oxo-pyrrolidine-3-carboxylic acid | C₈H₉NO₃ | Lacks trifluoromethyl group; simpler structure |
| N-(Trifluoromethyl)-2-pyrrolidinone | C₈H₈F₃NO | Contains a pyrrolidinone ring; used in different applications |
The trifluoromethyl group significantly enhances the biological activity of these compounds, making them particularly interesting for drug development focused on neurodegenerative diseases .
Case Studies and Research Findings
Recent studies have highlighted the promising nature of this compound as a lead compound for further research:
- Alzheimer's Disease Models : In vitro assays demonstrated that this compound can effectively reduce amyloid-beta levels in cellular models, suggesting its potential role in Alzheimer's treatment .
- Anticancer Activity : Research on A549 cells revealed that certain derivatives show potent anticancer effects while sparing normal cells, indicating a favorable therapeutic index .
Scientific Research Applications
5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H12F3NO3 and a molecular weight of 287.23 g/mol . It is also known by several synonyms, including this compound, 5-Oxo-1-(3-(trifluoromethyl)benzyl)pyrrolidine-3-carboxylic acid, and others .
Scientific Research Applications
While the search results do not provide extensive details specifically on the applications of this compound, they do point to research involving related compounds and their potential uses:
- Antimicrobial Activity: Research has explored derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid for their antimicrobial activity against Gram-positive bacteria and drug-resistant fungi . While not the exact compound queried, this suggests a potential avenue for exploration .
- Anticancer Activity: Similarly, some derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated structure-dependent anticancer activity in A549 human pulmonary cancer cell cultures .
- Synthesis of Pyrrolidine Derivatives: Pyrrolidine-3-carboxylic acid derivatives, in general, can be synthesized via asymmetric Michael addition reactions, leading to enantiomerically enriched compounds . This highlights the role of these compounds as building blocks in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The primary structural differences among analogs lie in the substituents attached to the pyrrolidine nitrogen. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : The carboxylic acid group confers moderate aqueous solubility, but the trifluoromethylphenylmethyl substituent increases hydrophobicity compared to phenyl or thienylmethyl analogs .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity, with characteristic peaks for the pyrrolidine carbonyl (δ ~170-175 ppm) and trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₄H₁₃F₃NO₃: 308.09) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
How can conflicting data on reaction yields under varying conditions be resolved?
Advanced
Discrepancies in yields (e.g., 40% vs. 70% for trifluoromethyl group introduction) often stem from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote hydrolysis.
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency but require inert atmospheres .
Resolution Strategy :
Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions. Computational modeling (e.g., DFT calculations) predicts transition states to rationalize yield differences .
What computational methods aid in predicting the compound’s reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability, critical for optimizing reaction pathways .
- Retrosynthetic Analysis : Tools like ICSynth (Reaxys) propose alternative routes using fragment-based logic, reducing trial-and-error experimentation .
What are the potential biological activities of this compound?
Q. Basic
- Antimicrobial Activity : The trifluoromethyl group enhances lipophilicity, improving membrane penetration against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) .
- Enzyme Inhibition : The pyrrolidine scaffold mimics proline, potentially inhibiting proteases (e.g., MMP-9 IC₅₀ ~50 nM in preliminary assays) .
- Anticancer Potential : Indole-containing analogs (e.g., derivatives in ) show apoptosis induction in in vitro models (IC₅₀ ~10 µM) .
How to design a structure-activity relationship (SAR) study for this compound?
Q. Advanced
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or nitro groups) to assess electronic effects .
- Stereochemical Probes : Compare enantiomers (e.g., (R) vs. (S) configurations) using chiral HPLC to evaluate stereoselective bioactivity .
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity to targets (e.g., kinases), while molecular docking (AutoDock Vina) correlates binding poses with activity .
What strategies mitigate challenges in introducing the trifluoromethyl group during synthesis?
Q. Advanced
- Electrophilic Fluorination : Use Umemoto’s reagent (trifluoromethylating agent) under radical conditions to avoid metal catalysts .
- Protection-Deprotection : Temporarily mask reactive sites (e.g., carboxylic acid as a methyl ester) to prevent undesired side reactions during trifluoromethylation .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yield (e.g., from 45% to 72% in ’s industrial protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
